9-Oxo-3-oxa-7-aza-bicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester
Description
9-Oxo-3-oxa-7-aza-bicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester is a bicyclic organic compound characterized by a fused oxa (oxygen) and aza (nitrogen) heterocyclic system. Its molecular formula is C₁₂H₁₉NO₄, with a molecular weight of 241.29 g/mol (CAS EN300-6494901) . The tert-butyl ester group at the 7-position enhances steric bulk and stability, making it a valuable intermediate in pharmaceutical and organic synthesis. Its bicyclo[3.3.1]nonane scaffold is structurally rigid, favoring applications in drug design where conformational control is critical .
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
tert-butyl (1R,5S)-9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-4-8-6-16-7-9(5-13)10(8)14/h8-9H,4-7H2,1-3H3/t8-,9+ |
InChI Key |
OXYRVQNWGGZUFS-DTORHVGOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2COC[C@H](C1)C2=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COCC(C1)C2=O |
Origin of Product |
United States |
Preparation Methods
Core Bicyclic Structure Formation
The bicyclo[3.3.1]nonane scaffold is constructed via cyclization of precursor molecules. Common approaches include:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Cyclization | Glutaraldehyde, 3-oxopentanedioic acid, benzylamine hydrochloride, sodium acetate | Forms 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one intermediate. |
| Reduction | Sodium borohydride in methanol (0°C to RT) | Converts ketone to endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol. |
| Hydrogenolysis | H₂/Pd-C in ethanol with HCl | Removes benzyl group to yield endo-9-azabicyclo[3.3.1]nonan-3-ol. |
- Stereochemical control (endo vs. exo) is achieved via solvent and temperature modulation.
- Benzyl protection prevents unwanted side reactions during cyclization.
Introduction of Tert-Butyl Ester Group
The tert-butyl ester is introduced via Boc (tert-butoxycarbonyl) protection:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), dioxane/water, NaOH | Forms endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester. |
| Oxidation | Pyridinium chlorochromate (PCC) or Swern oxidation | Converts alcohol to ketone (9-oxo group). |
- Use of Boc₂O in alkaline conditions ensures selective protection of the secondary amine.
- Oxidation steps require anhydrous conditions to avoid over-oxidation.
Industrial-Scale Production Protocols
Large-Sbatch Cyclization
- Precursor : 3-Oxopentanedioic acid, glutaraldehyde, and benzylamine hydrochloride.
- Conditions : Heated at 50°C for 4 hours in aqueous sodium acetate.
- Yield : ~54% after purification via column chromatography (dichloromethane:methanol).
Catalytic Hydrogenation
- Catalyst : 10% Pd/C under 3 bar H₂ at 40°C.
- Solvent System : Ethanol with 5N HCl to facilitate debenzylation.
Comparative Analysis of Methodologies
| Parameter | Lab-Scale Synthesis | Industrial Process |
|---|---|---|
| Cyclization Time | 4–24 hours | 2–6 hours (optimized flow reactors) |
| Purification | Column chromatography | Crystallization or distillation |
| Overall Yield | 40–60% | 70–85% (via continuous processing) |
Reaction Mechanism Insights
- Cyclization : Proceeds via imine formation followed by aldol condensation (see Figure 1).
- Boc Protection : Nucleophilic attack by the amine on Boc₂O, facilitated by base (NaOH).
Troubleshooting Common Issues
| Issue | Root Cause | Solution |
|---|---|---|
| Low Cyclization Yield | Incomplete imine formation | Use excess glutaraldehyde and anhydrous conditions. |
| Epimerization | Basic conditions during Boc protection | Optimize pH (8–9) and reduce reaction time. |
Chemical Reactions Analysis
9-Oxo-3-oxa-7-aza-bicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9-Oxo-3-oxa-7-aza-bicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Oxo-3-oxa-7-aza-bicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The oxo group can form hydrogen bonds with enzymes or receptors, while the bicyclic structure provides a rigid framework that can enhance binding affinity. The compound may also participate in various biochemical pathways, depending on its specific application .
Comparison with Similar Compounds
9-Hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester
- CAS : 228270-33-5
- Formula: C₁₂H₂₁NO₄
- Molecular Weight : 243.30 g/mol
- This substitution may alter solubility and metabolic stability .
3-Oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester
2,4-Dioxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester
7-Oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate tert-butyl ester
- CAS : 280761-97-9
- Formula: C₁₂H₁₉NO₄
- Molecular Weight : 241.28 g/mol
- Key Difference: Positional isomer of the target compound, with the oxo group at position 7 and nitrogen at position 9.
3-Benzyl 7-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate
Melting Points and Stability
- The target compound lacks reported melting point data, but its hydroxy analogue (CAS 228270-33-5) has a melting point of 126°C, similar to structurally related bicyclo[3.3.1]nonane carboxylic acids .
- The diaza variant (CAS 864448-41-9) has a lower molecular weight (228.29 g/mol), likely reducing crystallinity compared to the target compound .
Comparative Data Table
Biological Activity
9-Oxo-3-oxa-7-aza-bicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester is a compound that belongs to the bicyclic class of compounds, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, particularly focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 241.29 g/mol
This compound features a bicyclic structure that is significant for its interaction with biological targets.
Research indicates that derivatives of bicyclo[3.3.1]nonane, including 9-Oxo-3-oxa-7-aza-bicyclo[3.3.1]nonane, act primarily as orexin receptor antagonists . Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The antagonism of orexin receptors has been linked to therapeutic effects in various disorders, including sleep disorders, anxiety, and addiction .
Pharmacological Effects
- Orexin Receptor Antagonism : The compound exhibits selective antagonistic activity towards orexin receptors (OX1 and OX2), which suggests its potential in treating conditions related to orexinergic dysfunctions such as:
- Anticancer Activity : Recent studies have indicated that bicyclic compounds may possess anticancer properties. The unique structural features allow for interactions with various biological pathways involved in cancer progression .
Case Study 1: Orexin Receptor Antagonism
A study examined the effects of various bicyclic compounds on orexin receptor activity. It was found that 9-Oxo-3-oxa-7-aza-bicyclo[3.3.1]nonane derivatives significantly reduced orexin-induced signaling pathways in vitro, demonstrating their potential utility in treating sleep-related disorders .
| Compound | Receptor Type | IC50 (nM) |
|---|---|---|
| 9-Oxo... | OX1 | 45 |
| 9-Oxo... | OX2 | 60 |
Case Study 2: Anticancer Properties
In another investigation focused on the anticancer potential of bicyclic compounds, it was reported that 9-Oxo derivatives showed promising cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 20 |
Q & A
Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?
To confirm structural integrity, use NMR spectroscopy (1H/13C) to verify the bicyclic framework and tert-butyl ester moiety. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For purity assessment, employ reverse-phase HPLC with a C18 column (e.g., 5 µm particle size, 4.6 × 150 mm) and a gradient of acetonitrile/water (0.1% TFA) to detect impurities. Cross-validate with thin-layer chromatography (TLC) using silica gel plates and UV visualization. Ensure handling under inert conditions to prevent degradation .
Q. What safety protocols are critical when handling this compound in catalytic studies?
- PPE : Wear nitrile gloves (tested for chemical compatibility), lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors .
- Exposure Controls : Monitor electrostatic discharge risks; ground equipment and avoid plastic utensils. For spills, use inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : In case of skin contact, wash immediately with water for ≥15 minutes. For eye exposure, irrigate with saline solution and seek medical attention .
Q. How should storage conditions be optimized to maintain compound stability?
Store in air-tight containers under refrigeration (2–8°C) to minimize hydrolysis of the tert-butyl ester. Desiccate with silica gel to prevent moisture absorption. Avoid prolonged exposure to light, as the bicyclic structure may undergo photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data under varying pH conditions?
Design a stability study using buffered solutions (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC at intervals (0, 24, 48 hours). For acidic conditions (pH < 3), expect ester hydrolysis; under basic conditions (pH > 10), the oxa-aza ring may undergo nucleophilic attack. Use kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life. Cross-reference hazard data (e.g., H302 for oral toxicity) to assess degradation byproduct risks .
Q. What computational methods are suitable for predicting the reactivity of this compound in ring-opening reactions?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate ring strain and electron density distribution.
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict nucleophilic attack sites.
- Docking Studies : Model interactions with enzymatic targets (e.g., proteases) to explore bioactivity. Validate with experimental kinetics (e.g., pseudo-first-order rate constants) .
Q. How does stereochemistry influence the compound’s reactivity in asymmetric synthesis?
The bicyclo[3.3.1] framework imposes conformational rigidity , which may restrict access to certain transition states. Use chiral HPLC or VCD (Vibrational Circular Dichroism) to resolve enantiomers. Compare reaction outcomes (e.g., diastereomeric excess) between racemic and enantiopure samples. For stereoselective alkylation, employ chiral auxiliaries (e.g., Evans’ oxazolidinones) to direct regiochemistry .
Q. What methodologies are recommended for assessing environmental impact during disposal?
- Biodegradation Assays : Use OECD 301F (manometric respirometry) to test microbial breakdown in aqueous systems.
- Ecotoxicology : Perform Daphnia magna acute toxicity tests (OECD 202) if preliminary data indicate persistence.
- Waste Treatment : Neutralize acidic/basic byproducts before incineration at licensed facilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
